5-fluoro-N-(pyridin-4-yl)-2-(1H-pyrrol-1-yl)benzamide 5-fluoro-N-(pyridin-4-yl)-2-(1H-pyrrol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11474216
InChI: InChI=1S/C16H12FN3O/c17-12-3-4-15(20-9-1-2-10-20)14(11-12)16(21)19-13-5-7-18-8-6-13/h1-11H,(H,18,19,21)
SMILES: C1=CN(C=C1)C2=C(C=C(C=C2)F)C(=O)NC3=CC=NC=C3
Molecular Formula: C16H12FN3O
Molecular Weight: 281.28 g/mol

5-fluoro-N-(pyridin-4-yl)-2-(1H-pyrrol-1-yl)benzamide

CAS No.:

Cat. No.: VC11474216

Molecular Formula: C16H12FN3O

Molecular Weight: 281.28 g/mol

* For research use only. Not for human or veterinary use.

5-fluoro-N-(pyridin-4-yl)-2-(1H-pyrrol-1-yl)benzamide -

Specification

Molecular Formula C16H12FN3O
Molecular Weight 281.28 g/mol
IUPAC Name 5-fluoro-N-pyridin-4-yl-2-pyrrol-1-ylbenzamide
Standard InChI InChI=1S/C16H12FN3O/c17-12-3-4-15(20-9-1-2-10-20)14(11-12)16(21)19-13-5-7-18-8-6-13/h1-11H,(H,18,19,21)
Standard InChI Key HTDIWTSBTPFPJQ-UHFFFAOYSA-N
SMILES C1=CN(C=C1)C2=C(C=C(C=C2)F)C(=O)NC3=CC=NC=C3
Canonical SMILES C1=CN(C=C1)C2=C(C=C(C=C2)F)C(=O)NC3=CC=NC=C3

Introduction

Related Compounds and Their Applications

Compounds with similar structures, such as 4-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-pyrrol-2-yl]benzoic acid and 4-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-pyrrol-2-yl]benzonitrile, have been studied for their potential biological activities. These compounds often exhibit interesting pharmacokinetic properties and biological activities, such as kinase inhibition, which could be relevant for cancer therapy or other diseases .

Potential Biological Activities

While specific biological data for 5-fluoro-N-(pyridin-4-yl)-2-(1H-pyrrol-1-yl)benzamide is not available, compounds with similar structures may exhibit activities such as:

  • Kinase Inhibition: Many benzamide derivatives are known to inhibit various kinases, which are crucial enzymes in signaling pathways .

  • Anticancer Properties: The presence of fluorine and aromatic rings could contribute to interactions with biological targets relevant in cancer therapy .

Synthesis and Development

The synthesis of such compounds typically involves multi-step reactions starting from commercially available precursors. Common methods include amide bond formation and the use of palladium-catalyzed cross-coupling reactions to introduce the pyridin-4-yl and pyrrol-1-yl groups.

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